

# Ricolinostat response rate bortezomib refractory patients

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

[Get Quote](#)

## Ricolinostat Efficacy in Bortezomib-Refractory Myeloma

| Patient Cohort | Regimen | Ricolinostat Dose (Recommended Phase II) | Overall Response Rate (ORR) | Key Findings & Safety |
|----------------|---------|------------------------------------------|-----------------------------|-----------------------|
|----------------|---------|------------------------------------------|-----------------------------|-----------------------|

| Bortezomib-refractory patients | **Ricolinostat** + Bortezomib + Dexamethasone [1] | 160 mg daily [1] [2] | 14% [1] [3] | - **Safety:** Lower severe GI, hematologic, and constitutional toxicities vs. non-selective HDAC inhibitors [1] [4].

- **Dosing Note:** 160 mg twice daily led to dose-limiting diarrhea; daily dose was better tolerated [1] [3]. |

## Experimental Protocol & Mechanistic Rationale

For your reference as a researcher, here are the key methodological details from the trial and the scientific rationale behind the combination therapy.

- **Study Design:** The data comes from a **multicenter, open-label, phase I/II trial** (NCT01323751) [2]. The study was designed in three parts: sequential dose-escalation of **ricolinostat** as a monotherapy

(Part 1), in combination with bortezomib and dexamethasone (Part 2), and an expansion cohort to explore a daily dosing schedule [1] [4].

- **Patient Population:** The trial enrolled patients with **relapsed or refractory multiple myeloma** who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug. Bortezomib-refractory patients were a subset of this population [1] [4] [2].
- **Dosing Schedule:**
  - **Ricolinostat:** Administered orally on **days 1-5 and 8-12** of each 21-day cycle [1] [4].
  - **Bortezomib:** Administered at the standard dose of **1.3 mg/m<sup>2</sup>** intravenously or subcutaneously on days 1, 4, 8, and 11 of each cycle [4].
  - **Dexamethasone:** Administered at **20 mg** on days 1, 2, 4, 5, 8, 9, 11, and 12 of each cycle [4].
- **Pharmacodynamic Assessment:** The trial included biomarker analysis, showing that **ricolinostat** therapy resulted in **dose-dependent increases in acetylated tubulin** in peripheral blood lymphocytes, confirming target engagement of HDAC6 [1] [4].

The rationale for combining **Ricolinostat** with a proteasome inhibitor like bortezomib is based on targeting two interconnected cellular protein degradation pathways, as illustrated below:



[Click to download full resolution via product page](#)

This diagram illustrates the **synergistic mechanism of action**: Bortezomib inhibits the proteasome, leading to the accumulation of misfolded proteins. In response, cancer cells activate the HDAC6-dependent aggresome pathway as an alternative protein clearance mechanism. **Ricolinostat** selectively inhibits HDAC6, blocking this compensatory pathway, leading to irreversible protein stress and apoptosis [1] [4] [5].

## Research Context and Comparative Perspective

- **Comparison with Other HDAC Inhibitors:** A 2019 meta-analysis of HDAC inhibitors in relapsed/refractory multiple myeloma reported that the overall response rate for **ricolinostat**-containing regimens across all patient groups was 38%, which was lower than that for panobinostat (64%) and vorinostat (51%) [6]. However, this analysis also highlights the proposed **improved therapeutic window** of selective HDAC6 inhibition, as non-selective HDAC inhibitors like panobinostat are associated with significant toxicities, including severe diarrhea and cardiac events [1] [7] [3].
- **Activity in Other Combinations:** **Ricolinostat** has also been studied in combination with lenalidomide and dexamethasone. In a phase 1b trial, that combination showed an overall response rate of 55% in a mixed relapsed/refractory population, demonstrating the drug's potential in other regimen contexts [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. , the First Selective Histone Deacetylase 6 Inhibitor, in... Ricolinostat [pubmed.ncbi.nlm.nih.gov]
2. 3-drug Regimen With Ricolinostat Active, Safe in Multiple ... [hematologyadvisor.com]
3. HDAC6 Inhibitor Shows Activity in Relapsed, Refractory ... [cancernetwork.com]
4. Ricolinostat, the first selective histone deacetylase 6 ... [pmc.ncbi.nlm.nih.gov]
5. Exploring the role of histone deacetylase and ... [pmc.ncbi.nlm.nih.gov]
6. Experimental and Therapeutic Medicine [spandidos-publications.com]

7. Ricolinostat plus lenalidomide, and dexamethasone in ... [sciencedirect.com]

To cite this document: Smolecule. [Ricolinostat response rate bortezomib refractory patients].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#ricolinostat-response-rate-bortezomib-refractory-patients>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)